molecular formula C43H66N2O10 B12777244 (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate CAS No. 129229-93-2

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate

Cat. No.: B12777244
CAS No.: 129229-93-2
M. Wt: 771.0 g/mol
InChI Key: RIPBNIBRYTXDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an octadecanoate ester, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate typically involves multiple steps:

    Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the bis-benzoyl derivative.

    Esterification: The final step involves the esterification of the bis-benzoyl piperazine with octadecanoic acid (stearic acid) using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzoyl rings can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzoyl derivatives.

    Substitution: Carboxylic acids and alcohols from ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The piperazine ring provides additional binding affinity and specificity, while the octadecanoate ester enhances the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: Lacks the octadecanoate ester, making it less lipophilic.

    1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide: Contains a phenylmethyl group instead of the octadecanoate ester, altering its binding properties and biological activity.

Uniqueness

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate is unique due to its combination of a piperazine ring, trimethoxybenzoyl groups, and an octadecanoate ester. This structure provides a balance of hydrophilic and lipophilic properties, enhancing its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

129229-93-2

Molecular Formula

C43H66N2O10

Molecular Weight

771.0 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl octadecanoate

InChI

InChI=1S/C43H66N2O10/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-39(46)55-31-34-30-44(42(47)32-26-35(49-2)40(53-6)36(27-32)50-3)24-25-45(34)43(48)33-28-37(51-4)41(54-7)38(29-33)52-5/h26-29,34H,8-25,30-31H2,1-7H3

InChI Key

RIPBNIBRYTXDLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.